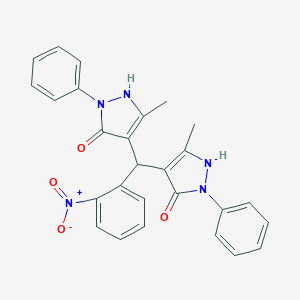
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been extensively studied for their medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones.
Aplicaciones Científicas De Investigación
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl: Known for its analgesic properties.
5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl: Studied for its anti-inflammatory effects.
2-nitrophenyl-3-oxo-1H-pyrazol-4-yl: Investigated for its potential as an antimicrobial agent.
Uniqueness
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol stands out due to its dual pyrazolone structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
205243-15-8 |
|---|---|
Fórmula molecular |
C27H23N5O4 |
Peso molecular |
481.5g/mol |
Nombre IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)32(35)36)24-18(2)29-31(27(24)34)20-13-7-4-8-14-20/h3-16,25,28-29H,1-2H3 |
Clave InChI |
OQBZZOGHVDUCFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















